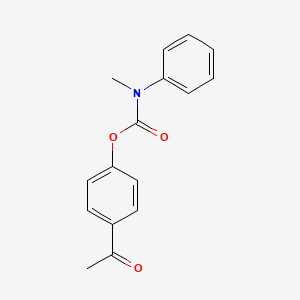
4-acetylphenyl methyl(phenyl)carbamate
Vue d'ensemble
Description
4-acetylphenyl methyl(phenyl)carbamate is a versatile organic compound involved in numerous chemical reactions and applications in organic chemistry. It serves as an intermediate for the synthesis of various pyridazine and pyrimidopyridazine derivatives with potential chemical significance.
Synthesis Analysis
The synthesis of 4-acetylphenyl methyl(phenyl)carbamate involves the oxidation of methyl (4-acetylphenyl)carbamate with selenium dioxide in dioxane–water, leading to the formation of methyl [4-(oxoacetyl)phenyl]carbamate. This intermediate can then undergo condensation with ethyl acetoacetate or diethyl malonate and hydrazine hydrate, among other reactions, to yield various heterocyclic compounds (Velikorodov & Shustova, 2017).
Molecular Structure Analysis
The molecular structure of 4-acetylphenyl methyl(phenyl)carbamate derivatives can be determined using spectroscopic methods, including IR spectroscopy, and is characterized by specific functional groups that are integral to its reactivity and interactions. Studies involving crystal structure determination further contribute to understanding its molecular geometry and interactions (Yaman et al., 2019).
Chemical Reactions and Properties
4-acetylphenyl methyl(phenyl)carbamate participates in various chemical reactions, including condensations and cycloadditions, leading to a diverse array of compounds. Its reactivity is influenced by the presence of the acetyl and carbamate groups, facilitating the synthesis of complex molecules (Velikorodov et al., 2010).
Mécanisme D'action
The specific mechanism of action for “4-acetylphenyl methyl(phenyl)carbamate” is not provided in the search results. However, carbamates in general are known to bind to acetylcholinesterase reversibly .
Safety and Hazards
While specific safety and hazard information for “4-acetylphenyl methyl(phenyl)carbamate” is not available, it is generally advised to avoid breathing mist, gas or vapors, avoid contact with skin and eye, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Orientations Futures
The development of new synthetic approaches to functionally substituted acetophenones and the study of their transformations represent an important problem . This could potentially include “4-acetylphenyl methyl(phenyl)carbamate” and similar compounds.
Propriétés
IUPAC Name |
(4-acetylphenyl) N-methyl-N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12(18)13-8-10-15(11-9-13)20-16(19)17(2)14-6-4-3-5-7-14/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJBTSOZFZEFFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)N(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetylphenyl methyl(phenyl)carbamate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-1-({1-[(4-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)piperidine](/img/structure/B4022019.png)
![ethyl 2-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4022024.png)
![N'-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4022029.png)
![N-{2-[(cyclohexylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4022032.png)
![N,N'-diisopropyl-6-({6-[2-(2-methylphenoxy)ethoxy]-3-pyridazinyl}oxy)-1,3,5-triazine-2,4-diamine](/img/structure/B4022040.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4022060.png)
![N-isopropyl-2-({[(2-methylbenzyl)thio]acetyl}amino)benzamide](/img/structure/B4022068.png)
![4-(4-chlorophenyl)-2-{[3-(2-furyl)acryloyl]amino}-3-thiophenecarboxylic acid](/img/structure/B4022075.png)
![N-cyclohexyl-2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4022076.png)
![methyl 5-(4-ethylphenyl)-1-(3-methyl-1-adamantyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4022105.png)
![N-(4-{3-[(1-benzyl-4-piperidinyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4022107.png)
![(4-methylphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine](/img/structure/B4022111.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)isoleucine](/img/structure/B4022116.png)
![4-chloro-N-(4-fluorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4022119.png)